molecular formula C20H16O3 B12815281 Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro- CAS No. 71697-30-8

Benzo(a)pyrene-7,8,9-triol, 7,8,9,10-tetrahydro-

Cat. No.: B12815281
CAS No.: 71697-30-8
M. Wt: 304.3 g/mol
InChI Key: GFANZDFKCCJYRF-UHFFFAOYSA-N
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Description

7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9-triol is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo[a]pyrene, which is known for its carcinogenic properties. This compound is of significant interest in toxicology and environmental chemistry due to its potential mutagenic and carcinogenic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol typically involves the reduction of benzo[a]pyrene derivatives. One common method includes the reduction of 7,8,9,10-tetrahydrobenzo[a]pyrene-7,8-diol using specific reducing agents under controlled conditions. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reduction process.

Industrial Production Methods

Industrial production of 7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol is not well-documented due to its limited commercial applications. similar compounds are often produced through large-scale organic synthesis methods involving multi-step reactions and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9-triol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can further reduce the compound to simpler hydrocarbon structures.

    Substitution: Electrophilic substitution reactions can occur, especially in the presence of strong electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or sulfuric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can have different chemical and biological properties.

Scientific Research Applications

7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9-triol is primarily used in scientific research to study the mechanisms of carcinogenesis and mutagenesis. Its applications include:

    Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.

    Biology: Investigated for its interactions with DNA and its role in inducing mutations.

    Medicine: Studied for its potential effects on human health, particularly its carcinogenic properties.

    Industry: Limited industrial applications, mainly used in research and development settings.

Mechanism of Action

The compound exerts its effects through the formation of DNA adducts. It is metabolized by cellular enzymes to form reactive intermediates that can bind covalently to DNA, leading to mutations. The primary molecular targets include DNA bases, and the pathways involved are related to the activation of cytochrome P450 enzymes and subsequent formation of electrophilic species.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.

    7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8-diol: A precursor in the synthesis of the triol derivative.

    7,8,9,10-Tetrahydrobenzo[a]pyrene-7-ol: Another derivative with similar chemical properties.

Uniqueness

7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9-triol is unique due to its specific structure, which allows it to form distinct DNA adducts compared to other derivatives. This uniqueness makes it a valuable compound for studying the detailed mechanisms of mutagenesis and carcinogenesis.

Properties

CAS No.

71697-30-8

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9-triol

InChI

InChI=1S/C20H16O3/c21-16-9-14-13-7-6-11-3-1-2-10-4-5-12(18(13)17(10)11)8-15(14)19(22)20(16)23/h1-8,16,19-23H,9H2

InChI Key

GFANZDFKCCJYRF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O)O)O

Origin of Product

United States

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